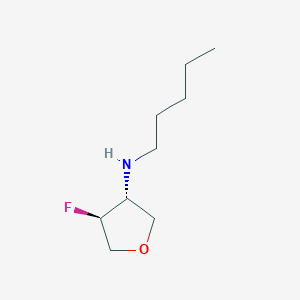

(3R,4S)-4-fluoro-N-pentyloxolan-3-amine

Description

Properties

IUPAC Name |

(3R,4S)-4-fluoro-N-pentyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FNO/c1-2-3-4-5-11-9-7-12-6-8(9)10/h8-9,11H,2-7H2,1H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHESRJBBWZFHHM-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1COCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN[C@@H]1COC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Fluorination of Oxolane Precursors

- Starting from a suitably protected or functionalized oxolane ring, asymmetric fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- The stereochemical outcome is controlled by chiral auxiliaries or catalysts, often involving chiral phase-transfer catalysts or organocatalysts.

- This step installs the fluorine atom at the 4-position with defined stereochemistry.

Construction of the Oxolane Ring

- The tetrahydrofuran ring can be constructed by intramolecular cyclization of hydroxyalkyl precursors.

- For example, epoxide ring-opening with nucleophiles or cyclization of halohydrins under basic conditions.

- The stereochemistry at the 3-position (bearing the amine) can be controlled by the choice of starting materials and reaction conditions.

Introduction of the N-Pentyl Amine Group

- The amine functionality can be introduced via nucleophilic substitution or reductive amination.

- For instance, displacement of a leaving group (e.g., tosylate) by pentylamine or reduction of an oxo intermediate with pentylamine.

- Protection/deprotection strategies may be used to avoid side reactions.

Resolution and Purification

- Chiral resolution techniques such as formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives) or chiral chromatography can be employed to isolate the desired stereoisomer.

- Alternatively, asymmetric synthesis routes aim to directly produce the enantiopure compound.

Representative Preparation Scheme (Hypothetical)

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of racemic 4-fluoro-oxolane intermediate | Fluorination of oxolane precursor with Selectfluor, chiral catalyst | Racemic 4-fluoro-oxolane |

| 2 | Introduction of N-pentyl amine | Nucleophilic substitution with pentylamine | Racemic 4-fluoro-N-pentyloxolan-3-amine |

| 3 | Resolution of racemate | Formation of diastereomeric salt with L-tartaric acid, crystallization | Enantiomerically enriched (3R,4S) isomer |

| 4 | Purification | Recrystallization or chromatography | Pure this compound |

Research Findings and Optimization

- Stereochemical Control: Chiral catalysts or auxiliaries are crucial for high enantioselectivity in fluorination and amination steps.

- Yield and Purity: Optimized solvent systems and temperature control during resolution improve yield and optical purity.

- Salt Formation: Formation of stable salts (e.g., acetate or hydrochloride) enhances storage stability and facilitates isolation.

- Industrial Feasibility: Processes minimizing expensive chiral catalysts and steps such as trityl protection are preferred for scale-up.

Comparative Data Table of Preparation Parameters

| Parameter | Method A: Asymmetric Fluorination + Resolution | Method B: Chiral Catalyst Hydrogenation | Method C: Diastereomeric Salt Resolution |

|---|---|---|---|

| Optical Purity (ee %) | Up to 99.8% after resolution | ~82-97% (lower) | Up to 99.5% |

| Yield (%) | 70-85% overall | 60-75% | 65-80% |

| Key Reagents | Selectfluor, chiral organocatalyst | Rhodium-ferrocene catalyst | L-tartaric acid derivatives |

| Cost | Moderate | High (expensive catalysts) | Low to moderate |

| Scalability | Good | Limited by catalyst cost | Good |

| Stability of Product | High with acetate salt | Moderate | High |

Notes on Related Patents and Literature

- Patents on similar chiral amines (e.g., piperidinyl derivatives) emphasize the importance of salt formation and resolution steps to achieve high optical purity and stability.

- Asymmetric hydrogenation with rhodium catalysts is effective but costly and sometimes yields lower enantioselectivity.

- Direct resolution of carbamate intermediates in specific solvents to form solvates can enhance optical purity and yield.

- The use of dibenzoyl-L-tartrate and other chiral resolving agents is well documented for related amines.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-fluoro-N-pentyloxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is noted for its role as a building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that enhance biological activity, making it a versatile component in drug design.

Anticancer Agents

Recent studies have explored the use of (3R,4S)-4-fluoro-N-pentyloxolan-3-amine in the development of anticancer agents. For instance, derivatives of this compound have been synthesized and tested for their efficacy against different cancer cell lines. In one study, compounds derived from this compound exhibited significant cytotoxicity against breast cancer cells, indicating potential as a lead compound for further development .

Neuroscience Applications

The compound has also been investigated for its neuroactive properties. Research indicates that modifications to the oxolane ring can lead to compounds with enhanced selectivity for neurotransmitter receptors.

Receptor Modulation

In neuroscience research, this compound has been utilized to create analogs that selectively modulate GABAergic and glutamatergic systems. These analogs have shown promise in preclinical models for conditions such as anxiety and depression, suggesting their potential therapeutic benefits .

Synthesis of Complex Molecules

The compound serves as an essential intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Case Study: Synthesis of Bioactive Molecules

A notable case study involved the use of this compound as a precursor in the synthesis of a novel class of kinase inhibitors. The synthetic route involved multiple steps where the compound was modified to enhance its potency and selectivity against specific kinases implicated in cancer progression . The final product demonstrated promising results in both in vitro and in vivo models.

Data Summary and Findings

The following table summarizes key findings regarding the applications of this compound across various studies:

Mechanism of Action

The mechanism of action of (3R,4S)-4-fluoro-N-pentyloxolan-3-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors, modulating their activity.

Pathways Involved: It influences pathways related to neurotransmission and metabolic processes, making it valuable in neurological research.

Comparison with Similar Compounds

Substituent Chain Length Variations

Compound : (3R,4S)-4-Fluoro-N-heptyloxolan-3-amine (CAS: 2166288-96-4)

- Key Differences: Substituent: Heptyl chain (C7) vs. pentyl (C5) in the target compound. Molecular Weight: Higher molecular weight due to longer alkyl chain.

Table 1: Substituent Chain Comparisons

| Compound | Substituent | Molecular Weight | logP (Predicted) |

|---|---|---|---|

| (3R,4S)-4-Fluoro-N-pentyloxolan-3-amine | Pentyl | ~187.25 g/mol | ~2.1 |

| (3R,4S)-4-Fluoro-N-heptyloxolan-3-amine | Heptyl | ~215.34 g/mol | ~3.8 |

Ring System and Stereochemistry Variations

Compound : (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine (CAS: 1395080-73-5)

- Key Differences :

- Ring Structure : Pyran (six-membered) vs. oxolane (five-membered).

- Stereochemistry : (3S,4S) configuration vs. (3R,4S).

- Biological Activity : Pyran derivatives may exhibit altered binding kinetics due to ring size and flexibility.

Compound : (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine (CAS: 2343867-15-0)

- Key Differences :

- Ring Structure : Pyrrolidine (five-membered, one nitrogen) vs. oxolane (five-membered, oxygen).

- Substituents : Methyl group on nitrogen vs. pentyl chain.

- Polarity : Pyrrolidine’s nitrogen increases basicity compared to oxolane’s oxygen.

Table 2: Ring System Comparisons

| Compound | Ring Type | Ring Heteroatom | Stereochemistry |

|---|---|---|---|

| Target Compound | Oxolane | Oxygen | (3R,4S) |

| (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine | Pyran | Oxygen | (3S,4S) |

| (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine | Pyrrolidine | Nitrogen | (3S,4R) |

Functional Group Modifications

Compound : (3R,4S)-4-Fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine

- Key Differences :

- Substituent : Methoxypropan-2-yl group introduces ether functionality.

- Hydrogen Bonding : Ether oxygen may enhance solubility and receptor interactions.

- Metabolic Stability : Methoxy groups are prone to oxidative metabolism compared to alkyl chains.

Fluorine Position and Stereochemical Effects

Evidence from HILDH enzyme binding studies (Figure 4, ) demonstrates that stereochemistry (e.g., 4R vs. 4S) significantly impacts hydrogen bonding and salt bridge formation. For the target compound, the (3R,4S) configuration likely optimizes interactions with chiral biological targets, whereas isomers like (3S,4R) or (3S,4S) may exhibit reduced affinity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,4S)-4-fluoro-N-pentyloxolan-3-amine, and how is stereochemical control achieved?

- Methodological Answer: The synthesis typically involves stereoselective fluorination and amine coupling. For example, oxolane precursors can be fluorinated using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under controlled conditions to retain the (3R,4S) configuration . Amine coupling via reductive amination (e.g., NaCNBH₃ in 1,2-dichloroethane) with pentylamine ensures regioselectivity . Chiral catalysts like BINAP-metal complexes may enhance enantiomeric excess. Key parameters include reaction temperature (−20°C to room temperature) and solvent polarity to minimize racemization.

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (90:10) at 1.0 mL/min. Compare retention times with racemic standards. Alternatively, ¹⁹F NMR with a chiral shift reagent (e.g., Eu(hfc)₃) resolves enantiomers via distinct fluorine chemical shifts . Polarimetry ([α]D²⁵) should align with literature values for (3R,4S) configurations.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer: Follow OSHA guidelines for fluorinated amines:

- PPE : Nitrile gloves, lab coat, and safety goggles (P280) .

- Ventilation : Use fume hoods to avoid inhalation (P273).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

- Skin Contact : Wash immediately with soap/water (P302+P352) and seek medical attention for irritation (P333+P313) .

Advanced Research Questions

Q. What in vitro models are suitable for assessing kinase inhibitory activity of this compound?

- Methodological Answer:

- Enzyme Assays : Use recombinant JAK3 or STE20 kinases in a fluorescence-based ADP-Glo™ assay. Incubate the compound (1–100 µM) with ATP (10 µM) and measure IC₅₀ values .

- Cell-Based Assays : Test in Jurkat T-cells (for JAK3/STAT pathways) using phospho-flow cytometry to quantify STAT5 phosphorylation inhibition. Dose-response curves (0.1–50 µM) over 24 hours are typical .

- Data Interpretation : Compare selectivity against other kinases (e.g., JAK1/2) using kinome-wide profiling (DiscoverX Eurofins).

Q. How do structural modifications (e.g., fluorination position, alkyl chain length) affect the compound’s pharmacokinetics?

- Methodological Answer:

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify remaining compound via LC-MS/MS. Fluorination at C4 reduces CYP450-mediated oxidation compared to non-fluorinated analogs .

- LogP Adjustments : Replace pentyl with shorter (butyl) or branched chains (neopentyl) to alter lipophilicity. Measure partition coefficients (shake-flask method) and correlate with Caco-2 permeability .

- Half-Life Extension : Introduce deuterium at metabolically labile positions (e.g., α to amine) and assess plasma stability in rodents .

Q. What computational strategies predict the binding mode of this compound to kinase targets?

- Methodological Answer:

- Docking Studies : Use AutoDock Vina with JAK3 crystal structure (PDB: 4LVI). Focus on the ATP-binding pocket; fluorinated oxolane may form hydrophobic interactions with Leu956 and Val836 .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to evaluate stability of hydrogen bonds between the amine and Asp967.

- Free Energy Calculations : Apply MM-GBSA to rank substituent effects on binding affinity (ΔG < −8 kcal/mol indicates strong inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.